molecular formula C21H22N4O2 B2964367 N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954789-97-0

N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2964367
CAS No.: 954789-97-0
M. Wt: 362.433
InChI Key: RSGNAIHKISXTJS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in scientific research and early drug discovery. This molecule is built around a 1,2,3-triazole core, a five-membered heterocyclic ring known for its versatile role in medicinal chemistry . The structure is further functionalized with a 4-acetylphenyl carboxamide group and a 3-methylphenyl substituent, making it a valuable intermediate for the synthesis of more complex molecules. Research Applications and Value: The 1,2,3-triazole scaffold is recognized as a privileged structure in the design of novel pharmacologically active agents . Triazole derivatives are extensively investigated for a wide spectrum of biological activities, which may include antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound—featuring an acetyl group—suggests its potential utility as a key synthetic intermediate. Researchers can employ this molecule in various chemical reactions, such as further functionalization of the acetyl group or exploration of structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor ligands. For Research Use Only: This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic uses. Please note that the specific pharmacological profile, mechanism of action, and physical data for this exact compound require further experimental characterization by qualified researchers.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-13(2)20-19(23-24-25(20)18-7-5-6-14(3)12-18)21(27)22-17-10-8-16(9-11-17)15(4)26/h5-13H,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGNAIHKISXTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 954789-97-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Properties

The compound belongs to the class of 1H-1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-acetylphenyl and 3-methylphenyl moieties with propan-2-yl and triazole functionalities through various coupling reactions. The structural formula can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit selective cytotoxic activity against various cancer cell lines. For instance, a study highlighted that N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed antiproliferative effects comparable to doxorubicin across multiple cell lines . While specific data on this compound is limited, the structural similarities suggest potential anticancer properties.

Antimicrobial Activity

Triazoles are also recognized for their antibacterial properties. A review indicated that compounds containing triazole rings exhibited significant antibacterial activity against strains such as E. coli and S. aureus . Given the structural characteristics of this compound, it may possess similar antimicrobial efficacy.

The mechanisms through which triazole derivatives exert their biological effects often involve:

  • Inhibition of Enzyme Activity : Many triazoles act by inhibiting key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Investigated the cytotoxic effects of various triazole derivatives; compounds demonstrated selective toxicity towards cancer cells with IC50 values in the micromolar range .
Antibacterial Screening Evaluated a series of triazoles against multiple bacterial strains; showed significant inhibition with MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methylphenyl C₃₁H₂₈N₅O₂ 514.6 High lipophilicity, potential CNS activity
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl C₁₈H₁₇N₅O₂ 335.36 Amino group enhances solubility; lower logP
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methylphenyl C₁₈H₁₇N₅O₂ 335.36 Ortho-substitution may hinder crystallinity

Key Observations :

  • 4-Methylphenyl derivatives (e.g., CAS 951894-20-5) exhibit higher solubility due to the amino group at position 5 but reduced metabolic stability .

Substituent Variations at Position 5

Compound Name Position 5 Substituent Biological Activity
Target Compound Isopropyl Predicted kinase inhibition (e.g., c-Met)
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives Methyl Anticancer activity (IC₅₀: 2–10 µM)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide Ethyl Wnt/β-catenin pathway inhibition (IC₅₀: 0.8 µM)

Key Observations :

  • Isopropyl (target compound) increases lipophilicity, enhancing blood-brain barrier penetration compared to methyl or ethyl groups .
  • Ethyl derivatives show superior potency in signaling pathway inhibition, suggesting alkyl chain length correlates with target affinity .

Carboxamide Group Modifications

Compound Name Carboxamide Substituent Key Feature
Target Compound 4-Acetylphenyl Acetyl group enhances π-π stacking with enzymes
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide 6-Bromoquinolin-2-yl Bromine atom improves halogen bonding
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl/trifluoromethyl Trifluoromethyl boosts metabolic stability

Key Observations :

  • The 4-acetylphenyl group in the target compound may improve binding to ATP pockets in kinases compared to halogenated or heteroaromatic carboxamides .
  • Trifluoromethyl analogs exhibit higher metabolic stability, making them preferable for oral administration .

Structural Confirmation :

  • X-ray Crystallography : Analogous compounds (e.g., ZIPSEY, LELHOB) were resolved using SHELXL .
  • Spectroscopy : ¹H/¹³C NMR and HRMS data for similar compounds confirm regioselectivity and purity .

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